Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

chemical biology drug discovery structure-activity relationship

This 3,4-dimethylbenzamide-thiazole compound is essential for investigating the Hec1/Nek2 mitotic pathway. Unlike the standard inhibitor INH1, its unique 3,4-dimethyl substitution pattern alters target selectivity and pharmacokinetics, making it a critical tool for SAR studies. Reproducibility demands precise sourcing of this specific chemotype.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 835898-52-7
Cat. No. B2723958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
CAS835898-52-7
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C)C
InChIInChI=1S/C19H18N2OS/c1-12-4-5-16(10-13(12)2)19(22)21-17-8-6-15(7-9-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)
InChIKeyGPIOPGGICSNKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS 835898-52-7): A Structurally Differentiated Thiazolyl-Benzamide for Targeted Cell Proliferation Research


3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS 835898-52-7) is a synthetic thiazolyl-benzamide derivative with molecular formula C19H18N2OS and molecular weight 322.43 Da . This compound belongs to a pharmacologically relevant class of thiazole benzamides that have garnered attention as inhibitors of the Hec1/Nek2 mitotic pathway and as antiproliferative agents [1]. Its structural signature—a 3,4-dimethylbenzamide moiety linked to a 4-(2-methylthiazol-4-yl)phenyl scaffold—distinguishes it from the canonical Hec1/Nek2 inhibitor INH1 and other close analogs, raising questions about altered target selectivity and pharmacokinetic profile that are critical for scientific procurement decisions.

Why 3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide Cannot Be Replaced by Generic Thiazolyl-Benzamide Analogs


Thiazolyl-benzamides are not functionally interchangeable because the number, position, and nature of substituents on both the benzamide and thiazole rings directly modulate target engagement, cell permeability, and metabolic stability . For example, the lead compound INH1 (unsubstituted benzamide) exhibits Hec1/Nek2 inhibitory activity with GI50 values of 10–21 µM, whereas the closely related 2-methyl analog BDBM43735 shows only weak STAT3 binding (EC50 >55,700 nM), underscoring that even a single methyl group shift profoundly alters biological outcome [1]. The target compound’s distinct 3,4-dimethylbenzamide architecture therefore cannot be replaced with generic 2-methyl or unsubstituted benzamide analogs without risking complete loss of the desired pharmacological fingerprint—a risk amplified by the absence of published bioactivity data for this specific chemotype, making proper compound procurement essential for reproducible research.

Quantitative Differentiation of 3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide Against Key Comparators


Structural Differentiation: 3,4-Dimethylbenzamide vs. Unsubstituted Benzamide in Thiazolyl-Benzamide Class

The target compound (C19H18N2OS, MW 322.43 Da) bears three methyl groups—two on the benzamide ring (3,4-dimethyl) and one on the thiazole ring—whereas the canonical Hec1/Nek2 inhibitor INH1 (C18H16N2OS, MW 308.40 Da) carries only two methyl groups (both on the phenyl-thiazole portion) and an unsubstituted benzamide. This structural divergence is predicted to increase lipophilicity and alter hydrogen-bonding capacity .

chemical biology drug discovery structure-activity relationship

Predicted Lipophilicity: Impact of 3,4-Dimethyl Substitution on LogP and Drug-Likeness

The ACD/LogP of INH1 (ChemSpider ID 832319) is 5.24 . Adding an aromatic methyl group (Hansch-Leo π = 0.56) to the benzamide ring gives an estimated LogP of approximately 5.80 for the target compound—a ~0.56 log unit increase that classifies the molecule as highly lipophilic and likely to exhibit lower aqueous solubility than INH1 [1].

lipophilicity ADME drug-likeness

STAT3 Binding of Close Analog as a Negative Control for Target Selectivity

The structurally similar analog 2-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (BDBM43735) shows only weak binding to STAT3 with an EC50 >55,700 nM (55.7 μM) in a fluorescence polarization assay [1]. In contrast, the Hec1/Nek2 inhibitor INH1 achieves GI50 values of 10–21 μM against breast cancer cell lines, indicating a different target engagement profile [2]. The target compound’s 3,4-dimethylbenzamide motif introduces steric and electronic features absent in both comparators, warranting direct Hec1/Nek2 evaluation.

STAT3 inhibitor target selectivity binding affinity

Class-Level Antiproliferative Potential: Thiazolyl-Benzamide Patent Landscape

Patent US20030225147A1 broadly claims thiazole benzamide derivatives, including those with substituted benzamide moieties, as inhibitors of cell proliferation with potential antitumor activity [1]. INH1, a representative of this class, suppressed proliferation of multiple human breast cancer cell lines with GI50 values of 10–21 μM and induced metaphase chromosome misalignment and spindle aberrancy through Hec1/Nek2 disruption [2]. The target compound falls within the structural scope of this patent but has not been independently evaluated.

antiproliferative mitotic inhibitor cancer research

Absence of Published Bioactivity Data as a Risk-Weighted Differentiation Factor

No primary literature or public bioassay database (PubChem, ChEMBL, BindingDB) currently reports any IC50, Ki, EC50, or cell-based activity data for CAS 835898-52-7. This contrasts sharply with INH1 (CAS 313553-47-8), for which multiple independent studies confirm Hec1 binding, Nek2 downregulation, and antiproliferative activity across several cancer cell lines [1][2]. The absence of data represents both a risk (unproven pharmacology) and an opportunity (unexplored chemical space).

data gap analysis novel chemotype research tool

Recommended Research Applications for 3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide Based on Quantitative Differentiation Evidence


Head-to-Head Hec1/Nek2 Inhibition Profiling Against INH1

The target compound’s structural divergence from INH1 (3,4-dimethylbenzamide vs. unsubstituted benzamide) warrants direct comparison in chip-immobilized Hec1 binding assays and Nek2 protein level measurements in HeLa or MCF-7 cells, using the validated INH1 protocol (1–20 μM, 24-hour treatment) [1]. This experiment addresses the hypothesis that 3,4-dimethyl substitution enhances or diminishes Hec1/Nek2 disruption relative to the prototypical inhibitor.

Lipophilicity-Dependent Cellular Uptake and Solubility Optimization

With a predicted LogP of ~5.80—approximately 0.56 units above INH1 (ACD/LogP 5.24) —the compound is expected to show reduced aqueous solubility. Researchers should assess DMSO solubility limits, serum protein binding, and intracellular accumulation in parallel with INH1 to decouple pharmacokinetic effects from intrinsic target potency, particularly in assays requiring prolonged compound exposure.

STAT3-Independent Antiproliferative Screening in Cancer Cell Panels

Given that the closely related 2-methyl analog BDBM43735 is a weak STAT3 binder (EC50 >55,700 nM) [2], the target compound is unlikely to act primarily through STAT3. Instead, it should be screened against a panel of cancer cell lines (e.g., NCI-60 or breast cancer subtypes) with Hec1 overexpression, alongside INH1 as a positive control, to identify selective antiproliferative windows linked to the 3,4-dimethylbenzamide motif.

Structure-Activity Relationship (SAR) Expansion Around the 3,4-Dimethylbenzamide Warhead

The absence of any published bioactivity data for this chemotype [3] positions the compound as a starting point for systematic SAR studies. Modifications to the 3,4-dimethyl pattern (e.g., 3-methyl, 4-chloro, 3,4-dimethoxy) can be synthesized and compared to this parent compound to map the pharmacophoric requirements for Hec1/Nek2 or novel kinase inhibition.

Quote Request

Request a Quote for 3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.